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Compound of Interest

Compound Name: 2-Amino-5-phenyl-3-furonitrile

Cat. No.: B081530 Get Quote

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-carbonitrile-

containing Heterocycles and Related Phenyl-Furan Derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

heterocyclic compounds structurally related to "2-Amino-5-phenyl-3-furonitrile." Due to a lack

of direct SAR studies on this specific scaffold, this document extrapolates potential SAR

principles from published data on analogous structures, including pyranochromene derivatives

and other furan-containing compounds. The information is intended for researchers, scientists,

and drug development professionals.

Anticancer Activity of Pyranochromene Derivatives
A study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which

share a 2-amino-3-carbonitrile moiety with the target scaffold, revealed significant

antiproliferative activity against a panel of human tumor cell lines. The SAR of these

compounds is summarized below.

Data Presentation: Antiproliferative Activity (IC50 in µM)
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Data extracted from a study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-

carbonitriles[1]. "-" indicates data not provided.

Key SAR Observations:

Halogen Substitution: The position and nature of halogen substituents on the 4-aryl ring

significantly impact activity and selectivity. While some fluorinated derivatives were

moderately active (1f) or inactive (1e, 1g), the dichlorophenyl analog (1h) showed activity

against specific cell lines (HT-29, EA.hy926, and HCT-116)[1].
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Pentafluorothiophenyl Group: The presence of a 3-pentafluorothiophenyl group (1j) resulted

in high potency and selectivity, particularly against EA.hy926 and HCT-116 p53-/- cells[1].

Cyano Group: A 3-cyanophenyl substituent (1l) conferred moderate but non-specific activity

across all tested cancer cell lines[1].

Experimental Protocols
Antiproliferative Assay:

Cell Culture: Human tumor cell lines were grown in appropriate media supplemented with

fetal calf serum and antibiotics.

Compound Treatment: Cells were seeded in 96-well plates and treated with various

concentrations of the test compounds.

MTT Assay: After a 72-hour incubation period, cell viability was determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was

measured at a specific wavelength to quantify the formation of formazan, which is

proportional to the number of viable cells.

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) was calculated from dose-response curves.

Mechanism of Action: Microtubule Disruption and
Centrosome De-clustering
Selected active compounds were found to induce G2/M cell cycle arrest in 518A2 melanoma

cells. This was associated with microtubule disruption and the phenomenon of centrosome de-

clustering, which is a characteristic of cancer cells that cannot form a proper bipolar spindle,

leading to genomic instability and cell death[1]. These compounds also exhibited anti-

angiogenic effects both in vitro and in vivo[1].
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Caption: Proposed mechanism of action for active pyranochromene derivatives.

Antitubercular Activity of Furan-2-carboxylic Acid
Derivatives
While the core scaffold is different, studies on furan-2-carboxylic acid derivatives provide

insights into the importance of the furan ring and substitutions on the phenyl ring for biological

activity against Mycobacterium tuberculosis (Mtb).

Data Presentation: MbtI Inhibition and Antitubercular
Activity

Compound
R Group (on
Phenyl Ring)

MbtI IC50 (µM) Mtb MIC99 (µM)
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3-cyano-5-
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V 2,4-bis(trifluoromethyl) ~19 > 250

Data extracted from a study on furan-2-carboxylic acid derivatives as MbtI inhibitors[2].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b081530?utm_src=pdf-body-img
https://www.mdpi.com/1424-8247/14/2/155
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key SAR Observations:

Furan Moiety: The furan ring was identified as a crucial part of the pharmacophore for MbtI

inhibition and antimycobacterial activity when compared to other heterocycles like thiophene,

thiazole, oxazole, and imidazole[2].

Phenyl Ring Substitution: The position of substituents on the phenyl ring is critical.

Compound IV, with a 3-cyano-5-(trifluoromethyl)phenyl group, showed comparable inhibitory

properties to previous lead compounds but had better antitubercular activity[2]. This

highlights the potential importance of electron-withdrawing groups at the meta positions.

Experimental Protocols
MbtI Inhibition Assay:

Enzyme Expression and Purification: The salicylate synthase MbtI from M. tuberculosis was

expressed and purified.

Inhibition Assay: The enzymatic activity was measured in the presence of varying

concentrations of the test compounds. The assay typically monitors the conversion of a

substrate to a product, and the inhibition is calculated relative to a control without the

inhibitor.

IC50 Determination: The concentration of the compound required to inhibit 50% of the

enzyme's activity (IC50) was determined from dose-response curves.

Antitubercular Activity (MIC99) Assay:

Bacterial Culture:M. tuberculosis was cultured in an appropriate broth medium.

Compound Treatment: The bacteria were exposed to serial dilutions of the test compounds

in microplates.

Growth Inhibition Measurement: After a defined incubation period, bacterial growth was

assessed, typically by measuring optical density or using a viability indicator dye.

MIC99 Determination: The minimum inhibitory concentration required to inhibit 99% of

bacterial growth (MIC99) was determined.
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Logical SAR Workflow for Drug Discovery
The process of elucidating the SAR of a novel compound series follows a logical progression

from initial screening to lead optimization.

Structure-Activity Relationship (SAR) Workflow
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Caption: A generalized workflow for SAR studies in drug discovery.
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Conclusion and Future Directions
While direct SAR studies on "2-Amino-5-phenyl-3-furonitrile" derivatives are not readily

available in the published literature, the analysis of structurally related compounds provides

valuable insights for future research. The 2-amino-3-carbonitrile moiety appears to be a viable

pharmacophore for anticancer activity, with significant potential for modulation through

substitution on an appended aryl ring. Similarly, the phenyl-furan scaffold is a known motif in

compounds with antitubercular properties.

Future research should focus on the synthesis and biological evaluation of a focused library of

2-amino-5-phenyl-3-furonitrile derivatives with systematic variations of substituents on the

phenyl ring to establish a clear SAR for this promising scaffold. High-throughput screening

against various biological targets, such as kinases and microbial enzymes, could uncover novel

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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